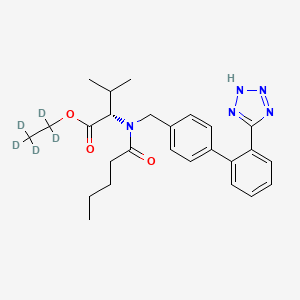

Valsartan Ethyl-d5 Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H33N5O3 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |

InChI |

InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1/i2D3,6D2 |

InChI Key |

BTSNVLAJCYDJEU-DEOSPFOKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC |

Origin of Product |

United States |

Synthesis and Comprehensive Structural Elucidation

Advanced Synthetic Strategies for Valsartan (B143634) Ethyl-d5 Ester

The synthesis of Valsartan Ethyl-d5 Ester, a deuterated internal standard crucial for pharmacokinetic and metabolic studies, necessitates a strategic approach that combines the established synthesis of the core valsartan molecule with precise isotopic labeling techniques. The primary strategy involves the late-stage introduction of the deuterated ethyl group to minimize isotopic scrambling and maximize efficiency.

Regioselective Deuteration Techniques

The introduction of the five deuterium (B1214612) atoms is proposed to occur on the ethyl ester moiety. The most direct and regioselective method to achieve this is through the use of a commercially available, isotopically enriched reagent, such as d6-ethanol or d5-ethyl iodide, during the esterification step. This approach ensures that the deuterium atoms are located exclusively on the ethyl group and not elsewhere in the valsartan molecule, which is critical for its function as an internal standard. Alternative methods, such as catalytic H-D exchange on the ethyl ester, are less favorable due to the potential for incomplete deuteration and lack of regioselectivity.

Precursor Design and Chemical Reaction Pathways

The synthesis would commence with the preparation of valsartan from its key precursors. A common synthetic route involves the Suzuki coupling of a boronic acid derivative with a suitable aromatic bromide to form the biphenyl backbone. This is followed by alkylation and acylation reactions to introduce the valine and pentanoyl side chains.

The immediate precursor for the final deuteration step would be valsartan free acid. The chemical reaction pathway for the introduction of the ethyl-d5 group is a standard esterification reaction. One plausible method is a Fischer-Speier esterification, where valsartan is refluxed with d6-ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid. Alternatively, a more controlled esterification can be achieved by reacting valsartan with d5-ethyl iodide in the presence of a non-nucleophilic base, like cesium carbonate, in an aprotic polar solvent such as dimethylformamide (DMF).

Reaction Scheme:

Valsartan + CH3CD2I (or CD3CD2OH) → this compound

Optimization of Synthetic Yields and Purity

To optimize the yield and purity of this compound, several parameters of the esterification reaction would need to be carefully controlled. In the case of using d5-ethyl iodide, the reaction temperature should be maintained to prevent side reactions, and the stoichiometry of the base is critical to ensure complete deprotonation of the carboxylic acid without promoting degradation. For the Fischer-Speier esterification, the removal of water as it is formed, for example by using a Dean-Stark apparatus, would drive the equilibrium towards the product, thereby increasing the yield.

Purification of the final product would likely be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The purity of the final product would be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, aiming for a purity of ≥98%.

Spectroscopic Characterization of this compound

Comprehensive spectroscopic analysis is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

High-Resolution Mass Spectrometry for Molecular Mass and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and isotopic purity of the synthesized compound. The expected molecular weight of this compound (C26H28D5N5O3) would be approximately 468.6 g/mol , which is 5 mass units higher than the non-deuterated analogue. The HRMS analysis would be expected to show a molecular ion peak corresponding to this mass with high accuracy. The isotopic distribution pattern would also be analyzed to confirm the presence of five deuterium atoms.

| Parameter | Expected Value |

| Molecular Formula | C26H28D5N5O3 |

| Monoisotopic Mass | 468.29 g/mol |

| Average Mass | 468.63 g/mol |

| Mass Shift from Unlabeled | +5 Da |

This is an interactive data table. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site and Extent of Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for confirming the precise location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons (a quartet for the -CH2- and a triplet for the -CH3) would be absent or significantly diminished. The integration of the remaining proton signals would be consistent with the valsartan core structure.

In the ¹³C NMR spectrum, the carbons of the ethyl-d5 group would exhibit triplet or more complex splitting patterns due to coupling with deuterium (spin I=1), and their chemical shifts would be slightly upfield compared to the non-deuterated compound due to the isotopic effect.

| Spectroscopic Technique | Expected Observation for Ethyl-d5 Group | Purpose |

| ¹H NMR | Absence or significant reduction of quartet and triplet signals. | Confirms site of deuteration. |

| ¹³C NMR | Upfield shift and complex splitting of carbon signals. | Confirms site of deuteration and provides information on isotopic purity. |

| ²H NMR | Presence of signals corresponding to the deuterium atoms on the ethyl group. | Directly observes the deuterium nuclei. |

This is an interactive data table. You can sort and filter the data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information regarding the functional groups present in a molecule and the effects of isotopic substitution on their vibrational frequencies.

Infrared (IR) Spectroscopy:

The introduction of deuterium atoms into the ethyl ester group of Valsartan is expected to cause noticeable shifts in the IR spectrum compared to its non-deuterated counterpart. The most significant changes are anticipated in the vibrational modes associated with the C-D bonds of the ethyl-d5 group.

The C-H stretching vibrations in a typical ethyl group appear in the 2850-2960 cm⁻¹ region. In this compound, these will be replaced by C-D stretching vibrations, which are expected to appear at a lower frequency, typically in the 2100-2200 cm⁻¹ range. This significant shift is a direct consequence of the heavier mass of deuterium compared to hydrogen. cdnsciencepub.comcdnsciencepub.comlibretexts.org

The characteristic carbonyl (C=O) stretching vibration of the ester group in non-deuterated valsartan esters is typically observed around 1730-1740 cm⁻¹. researchgate.netekb.eg Upon deuteration of the ethyl group, a slight shift to a lower wavenumber for the C=O stretch may be observed due to the electronic effects of the C-D bonds. Other key functional groups in the Valsartan molecule, such as the amide carbonyl, the tetrazole ring, and the carboxylic acid (if present as a precursor), will have their characteristic IR absorptions, which are not expected to be significantly affected by deuteration at the ethyl ester position.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. Similar to IR spectroscopy, the most prominent feature in the Raman spectrum of this compound will be the C-D stretching vibrations, which are typically weak in IR but can be observed in Raman spectra.

The Raman spectrum of unlabeled Valsartan shows characteristic peaks for the aromatic rings and other functional groups. scielo.brnih.gov For this compound, the C-D stretching modes of the deuterated ethyl group will provide a clear marker for isotopic labeling. The exact positions of these peaks will be lower than the corresponding C-H stretching modes. The rest of the Raman spectrum is expected to be very similar to that of the unlabeled Valsartan Ethyl Ester, allowing for the identification of the parent molecular structure.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Notes |

| C-D Stretch (ethyl-d5) | 2100 - 2200 | 2100 - 2200 | Significant shift from C-H stretch (~2900 cm⁻¹) |

| C=O Stretch (ester) | ~1730 | ~1730 | Potential for a slight shift compared to the non-deuterated analog |

| C=O Stretch (amide) | ~1645 | ~1645 | Largely unaffected by deuteration of the ethyl ester |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 | Characteristic of the biphenyl group |

| Tetrazole Ring Vibrations | 1000 - 1200 | 1000 - 1200 | Characteristic of the tetrazole moiety |

Isotopic Purity and Enrichment Assessment

The determination of isotopic purity and the homogeneity of deuterium incorporation are critical quality attributes for any deuterated compound. These parameters are typically assessed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantification of Deuterium Incorporation

Mass spectrometry (MS) is a primary technique for determining the level of deuterium incorporation in a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the extent of deuteration can be accurately quantified. osti.govacs.orgnih.gov

For this compound, the molecular weight will be 5 mass units higher than its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) can be used to precisely determine the mass of the molecular ion and its isotopic distribution. The mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms (isotopologues). The relative intensities of these peaks are used to calculate the percentage of deuterium incorporation. For a successful synthesis of this compound, the most abundant peak in the molecular ion cluster should correspond to the species with five deuterium atoms.

Table 2: Theoretical Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Valsartan Ethyl Ester | C₂₆H₃₃N₅O₃ | 463.2587 |

| This compound | C₂₆H₂₈D₅N₅O₃ | 468.2902 |

Methods for Evaluating Isotopic Distribution Homogeneity

Mass Spectrometry for Isotopic Distribution:

The isotopic cluster pattern observed in the mass spectrum provides a direct visualization of the isotopic distribution. acs.orgnih.govccspublishing.org.cn A narrow distribution with a dominant peak for the d5 species indicates high homogeneity. A broader distribution with significant peaks for d0, d1, d2, d3, and d4 species would suggest incomplete deuteration or the presence of isotopic impurities in the starting materials. The relative abundance of each isotopologue can be calculated from the peak intensities in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for assessing isotopic purity and distribution at specific atomic positions. In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) would be significantly diminished or absent, depending on the level of deuteration. The presence of residual proton signals in these regions would indicate incomplete deuteration. The integration of these residual signals relative to a known internal standard or to other protons in the molecule can be used to quantify the level of non-deuterated and partially deuterated species.

²H (Deuterium) NMR spectroscopy can also be employed to directly observe the deuterium atoms. The ²H NMR spectrum would show signals corresponding to the deuterated positions in the ethyl group, confirming the location of the isotopic labels.

Table 3: Methods for Isotopic Purity and Distribution Analysis

| Analytical Method | Information Provided | Key Parameters Measured |

| High-Resolution Mass Spectrometry (HRMS) | Overall deuterium incorporation and isotopic distribution | Relative abundance of d0, d1, d2, d3, d4, and d5 isotopologues |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Site-specific deuterium incorporation and quantification of residual protons | Integration of residual proton signals of the ethyl group |

| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection and confirmation of deuterium at specific sites | Chemical shifts of deuterium signals |

Advanced Analytical Methodologies and Bioanalytical Applications

Development of Quantitative Analytical Methods Utilizing Valsartan (B143634) Ethyl-d5 Ester

The development of robust quantitative analytical methods is a cornerstone of drug development and clinical monitoring. Valsartan Ethyl-d5 Ester, as a deuterated analog of a valsartan derivative, is an ideal candidate for use as an internal standard in such assays.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard like this compound is integral to the success of these methods.

Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed for the analysis of valsartan and its related compounds. UPLC, with its use of smaller particle size columns, offers the advantage of faster analysis times and improved resolution.

The choice of stationary phase and mobile phase is critical for achieving optimal separation. Reversed-phase chromatography is the most common approach.

Typical Chromatographic Conditions for Valsartan Analysis:

| Parameter | Typical Conditions |

| Column | C18, C8 (e.g., Kromasil eternity C-18, Thermo Hypurity C18, Luna C18) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid) and an organic solvent (e.g., acetonitrile (B52724), methanol). mdpi.comjocpr.com |

| Elution | Isocratic or gradient elution. |

| Flow Rate | 0.5 - 1.2 mL/min. |

| Column Temperature | Ambient to 40°C. |

This compound is expected to have very similar chromatographic behavior to its non-deuterated counterpart, co-eluting under the same conditions, which is a critical characteristic for an effective internal standard.

Mass spectrometry provides the high selectivity needed for bioanalytical methods. Electrospray ionization (ESI) is the most common ionization technique for valsartan, and it can be operated in either positive or negative ion mode. mdpi.com The choice of ionization mode depends on the specific analyte and the desired sensitivity.

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, is employed for quantification. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is then monitored. This highly selective process significantly reduces background noise and enhances sensitivity.

Illustrative Mass Spectrometric Parameters for Valsartan and Expected for this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Valsartan | 436.2 | 291.2 | Positive (ESI+) |

| Valsartan | 434.1 | 179.1 | Negative (ESI-) mdpi.com |

| This compound (Predicted) | 469.3 | (Specific to fragmentation) | Positive (ESI+) |

Note: The predicted precursor ion for this compound is based on the addition of an ethyl group and five deuterium (B1214612) atoms to the valsartan structure. The exact product ion would need to be determined experimentally.

Biological matrices such as plasma and urine are complex and require a cleanup step prior to LC-MS/MS analysis to remove proteins and other interfering substances. The primary goals of sample preparation are to concentrate the analyte, remove interferences, and ensure the compatibility of the sample with the analytical system.

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample to precipitate proteins. scielo.brnih.gov While fast, it may result in a less clean sample compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. This technique offers a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide a very clean sample. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. mdpi.comnih.gov This method can be automated for high-throughput analysis.

The selection of the appropriate sample preparation technique depends on the required sensitivity, the complexity of the matrix, and the desired sample throughput.

Comparison of Sample Preparation Techniques:

| Technique | Advantages | Disadvantages |

| Protein Precipitation | Simple, fast, and inexpensive. | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction | Cleaner extract than PPT, good recovery. | Labor-intensive, requires larger solvent volumes. |

| Solid-Phase Extraction | High recovery, very clean extract, can be automated. | More expensive and method development can be more complex. |

While LC-MS/MS is the predominant technique for the analysis of compounds like valsartan, other hyphenated techniques exist. Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for non-volatile and thermally labile molecules like valsartan without derivatization. Capillary Electrophoresis-Mass Spectrometry (CE-MS) can be an alternative for polar and charged molecules, but it is less commonly reported in the literature for routine quantitative bioanalysis of valsartan compared to LC-MS/MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Role of this compound as a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for variability during sample preparation and analysis. This compound is an ideal SIL-IS for the quantification of valsartan or its ethyl ester for several reasons:

Similar Physicochemical Properties: Due to the small mass difference, the deuterated standard has nearly identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.

Co-elution with Analyte: The SIL-IS co-elutes with the analyte, which means it experiences the same matrix effects and ionization suppression or enhancement.

Mass Difference: The mass difference between the analyte and the SIL-IS allows for their distinct detection by the mass spectrometer, while not significantly altering their chemical behavior.

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, any variations in sample preparation, injection volume, and instrument response are effectively compensated for, leading to significantly improved accuracy and precision of the analytical method. jocpr.comnih.gov

In a typical workflow, a known amount of this compound is added to the biological sample before any processing steps. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct the calibration curve and quantify the analyte in unknown samples. This approach ensures the reliability and robustness of the bioanalytical method.

Principles of Isotope Dilution Mass Spectrometry in Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of chemical substances. wikipedia.org The fundamental principle of IDMS involves adding a known quantity of an isotopically enriched version of the analyte, such as this compound, to a sample containing the analyte of unknown concentration (valsartan). wikipedia.orgosti.gov This added compound, often referred to as a stable isotope-labeled internal standard (SIL-IS), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (d5). researchgate.net

After the SIL-IS is added and thoroughly mixed with the sample, it undergoes the same sample preparation, extraction, and chromatographic processes as the endogenous analyte. researchgate.net During analysis by mass spectrometry, the instrument distinguishes between the native analyte and the heavier SIL-IS based on their different mass-to-charge ratios. osti.gov By measuring the ratio of the response of the native analyte to that of the known amount of the SIL-IS, the original concentration of the analyte in the sample can be calculated with high accuracy. osti.gov A key advantage of this method is that it inherently corrects for any loss of the analyte during sample processing; since the standard and analyte behave identically, any losses will affect both equally, preserving the crucial ratio for quantification. wikipedia.orgresearchgate.net

Advantages of Deuterated Internal Standards in Method Precision and Accuracy

The use of deuterated internal standards like this compound is considered the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The primary advantage stems from the near-identical physicochemical properties of the SIL-IS and the analyte. nih.gov The incorporation of deuterium atoms results in a negligible change in the chemical behavior of the molecule.

This similarity ensures that the deuterated standard co-elutes with the unlabeled analyte during chromatographic separation and exhibits the same behavior during ionization in the mass spectrometer's source. researchgate.netkcasbio.com Consequently, any variability in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard to the same degree. nih.gov This concurrent tracking normalizes the analytical response, leading to a constant analyte-to-internal standard ratio, which is a prerequisite for a robust and rugged bioanalytical method. kcasbio.comwaters.com This normalization significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the measurements, which is often not achievable with surrogate internal standards that only structurally resemble the analyte. kcasbio.com

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Biological samples such as plasma or urine are complex matrices containing numerous endogenous compounds. kcasbio.com During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization process of the target analyte in the mass spectrometer's ion source. chromatographyonline.com This phenomenon, known as the "matrix effect," can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the quantification. kcasbio.comchromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. researchgate.netchromatographyonline.com Because the deuterated standard has nearly identical chemical properties and chromatographic retention time to the analyte, it is exposed to the same interfering matrix components at the same time. kcasbio.comwaters.com Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. kcasbio.com By calculating the ratio of the analyte signal to the internal standard signal, the unpredictable variations caused by the matrix are effectively cancelled out. kcasbio.comchromatographyonline.com This normalization ensures that the quantitative data remains accurate and reliable, even with the inherent variability between different biological samples. kcasbio.comwaters.com

Rigorous Validation of Analytical Methods Employing this compound

To ensure that a bioanalytical method is suitable for its intended purpose, it must undergo a rigorous validation process in accordance with regulatory guidelines. jocpr.com This validation assesses various performance characteristics of the assay.

Assessment of Linearity and Dynamic Range

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range. rdd.edu.iqnih.gov This range is known as the dynamic or linear range of the assay. To assess linearity, a calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the known concentrations of calibration standards. humanjournals.com The relationship is typically evaluated using a weighted least-squares linear regression analysis. rdd.edu.iq For valsartan, bioanalytical methods consistently demonstrate excellent linearity across wide concentration ranges.

Table 1: Examples of Linearity in Valsartan Bioanalytical Methods

| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|

| 50.0 - 5000.0 | >0.99 | rdd.edu.iquomustansiriyah.edu.iqresearchgate.net |

| 0.50 - 20000.00 | Not specified | jocpr.com |

| 300 - 800 | Not specified | nih.gov |

| 0.35 - 14 (µg/mL) | 1 | humanjournals.com |

| 5 - 100 (µg/mL) | 0.999 | researchgate.net |

This table is interactive and can be sorted by column.

Determination of Accuracy and Precision (Intra-day and Inter-day)

Accuracy denotes the closeness of the measured concentration to the true nominal value, while precision describes the degree of scatter or reproducibility between repeated measurements. rdd.edu.iqrsc.org Both are typically assessed at multiple concentration levels—usually low, medium, and high-quality control (QC) samples.

Intra-day (or Intra-run) precision and accuracy are determined by analyzing multiple replicates of each QC level within the same day or analytical run. jocpr.comrdd.edu.iq

Inter-day (or Inter-run) precision and accuracy are evaluated by analyzing the QC samples on at least three different days. rdd.edu.iqnih.gov

Precision is expressed as the relative standard deviation (%RSD), and accuracy is reported as the percentage of the measured concentration relative to the nominal concentration. rsc.org Regulatory guidelines typically require %RSD to be within ±15% (±20% at the lower limit of quantification) and accuracy to be within 85-115% (80-120% at the lower limit of quantification).

Table 2: Summary of Intra-day and Inter-day Precision and Accuracy for Valsartan Quantification

| Parameter | Concentration Levels | Precision (%RSD) | Accuracy (%) | Reference |

|---|---|---|---|---|

| Intra-day | LQC, MQC, HQC | 3.46 - 8.33 | 93.53 - 107.13 | rdd.edu.iquomustansiriyah.edu.iqresearchgate.net |

| Inter-day | LQC, MQC, HQC | 5.85 - 7.05 | 95.26 - 104.0 | rdd.edu.iquomustansiriyah.edu.iqresearchgate.net |

| Intra-run | LQC, MQC, HQC | 1.3 - 2.5 | Not specified | jocpr.com |

| Inter-run | LQC, MQC, HQC | 2.1 - 3.2 | Not specified | jocpr.com |

This table is interactive and can be sorted by column. LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control.

Degradation Pathways and Impurity Profiling of Valsartan Ethyl D5 Ester

Forced Degradation Studies of Valsartan (B143634) Ethyl-d5 Ester

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance. This process helps in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods. The degradation behavior of Valsartan Ethyl-d5 Ester is primarily dictated by the core Valsartan structure and the ethyl ester functional group.

Hydrolytic Degradation (Acidic, Basic, Neutral)

The primary pathway for hydrolytic degradation of this compound is the cleavage of the ester bond to form Valsartan and ethanol-d5. The stability of the resulting Valsartan molecule is then subject to the pH of the medium. Studies on the parent compound, Valsartan, show significant degradation under both acidic and basic conditions, while it remains relatively stable in neutral conditions. researchgate.net

Acidic Hydrolysis : Under acidic conditions (e.g., 1 M HCl), the ester linkage is susceptible to hydrolysis. Following this initial step, the resulting Valsartan molecule undergoes further degradation. Extensive degradation of Valsartan has been observed under acidic stress. scielo.brnih.gov

Basic Hydrolysis : The compound is highly susceptible to degradation under alkaline conditions (e.g., 0.1 M NaOH). researchgate.net Base-catalyzed hydrolysis of the ester is typically rapid, followed by potential degradation of the Valsartan core. In one study, Valsartan degraded by more than 90% within two hours under alkaline stress. researchgate.net

Neutral Hydrolysis : In neutral aqueous solutions, the compound is more stable compared to acidic or basic conditions. researchgate.net However, prolonged exposure can still lead to slow hydrolysis of the ester group.

| Stress Condition | Reagent Example | Observation on Core Structure |

| Acidic | 1 M HCl | Significant degradation of the Valsartan moiety post-ester hydrolysis. scielo.brnih.gov |

| Basic | 0.1 M NaOH | Highly susceptible to degradation, with over 90% loss in 2 hours. researchgate.net |

| Neutral | Water | Relatively stable compared to acidic and basic conditions. researchgate.net |

Oxidative Degradation

This compound is expected to be labile to oxidative stress. Studies conducted on Valsartan using hydrogen peroxide (H₂O₂) as the oxidizing agent have shown that the drug is susceptible to oxidative degradation. nih.govnih.govacgpubs.org The degradation pathway would likely involve the core molecular structure after or concurrent with the potential oxidation of the ester group. Significant degradation has been noted when Valsartan is exposed to 3% and 30% H₂O₂. researchgate.netacgpubs.org

Photolytic Degradation under various light sources

There are conflicting reports regarding the photostability of Valsartan. Some studies have found the molecule to be stable under photolytic degradation conditions. nih.govasianjpr.com Conversely, other research indicates that mild degradation occurs when the drug is exposed to UV light. nih.gov Therefore, this compound may exhibit some degree of degradation upon exposure to light, particularly UV radiation, which could lead to the formation of photodegradants.

Thermal Degradation

The core structure of Valsartan is generally stable under thermal stress at typical storage conditions. nih.gov Thermogravimetric analysis (TGA) has shown that the decomposition of Valsartan begins at temperatures around 160°C. researchgate.net It can be inferred that this compound would exhibit similar thermal stability, being stable at lower temperatures but degrading upon exposure to significant heat.

Identification and Characterization of Degradation Products

The identification of impurities and degradation products is critical for ensuring the quality and safety of pharmaceutical compounds. Advanced analytical techniques are required to elucidate the structures of these products, which are often present in trace amounts.

Application of LC-MS/MS and High-Resolution MS for Structure Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the separation and identification of degradation products. Specifically, tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, are indispensable for structural elucidation.

For this compound, the first step in analysis would be determining the mass of the parent ion. The subsequent degradation products would be identified based on their mass-to-charge (m/z) ratios and fragmentation patterns.

Studies on Valsartan have shown that conventional HPLC with Photodiode Array (PDA) detection can be insufficient for detecting degradation, as some degradation products may co-elute with the parent peak. scielo.brscielo.brdntb.gov.ua In one such case, while HPLC-PDA showed no degradation under acid stress, LC-MS analysis revealed the presence of two co-eluting degradation products with protonated molecules at m/z 352 and m/z 306. scielo.brscielo.br The identity of these products was confirmed using ESI-MS/MS. scielo.br

The application of these techniques to this compound would first identify the primary hydrolytic product, Valsartan (m/z 436 for [M+H]⁺), and then its subsequent degradants. scielo.br The high resolution and accuracy of techniques like Q-TOF-MS allow for the determination of elemental compositions, providing a high degree of confidence in the proposed structures of unknown impurities. asianjpr.com

| Compound | Expected [M+H]⁺ (m/z) | Role | Identification Method |

| This compound | ~469.6 | Parent Compound | LC-MS |

| Valsartan | 436.2 | Primary Hydrolysis Product | LC-MS/MS |

| Degradation Product 1 | 352 | Secondary Degradant | LC-MS/MS scielo.br |

| Degradation Product 2 | 306 | Secondary Degradant | LC-MS/MS scielo.br |

| Oxidative Degradant | 335.4 | Oxidative Degradant | LC-MS acgpubs.orgacgpubs.org |

Utility of NMR Spectroscopy in Degradant Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pharmaceutical degradation products. While techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for the initial detection and mass determination of degradants, NMR provides the definitive structural confirmation required by regulatory bodies. asianpubs.orgscitcentral.com In the context of valsartan and its related compounds, forced degradation studies under various stress conditions (acidic, basic, and oxidative) lead to the formation of several degradants. researchgate.net

The structural characterization of these degradants relies heavily on a suite of NMR experiments. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer primary information regarding the chemical environment of hydrogen and carbon atoms within the molecule. scitcentral.com However, for complex molecular structures, two-dimensional (2D) NMR experiments are essential to piece together the complete structural puzzle. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively.

For instance, research on valsartan has successfully used 1D and 2D NMR to confirm the structures of previously reported degradants and to elucidate entirely new ones formed under stress conditions. asianpubs.orgresearchgate.net In some cases, phenomena like the presence of rotamers (rotational isomers), which can complicate spectra, have been investigated and confirmed using variable temperature NMR (VT-NMR) studies. researchgate.netoaji.net This technique helps in understanding the dynamic conformational processes occurring in the molecule. researchgate.net The comprehensive data from these NMR studies are critical for confirming the exact structural changes, such as hydrolysis or cyclization, that occur during degradation. researchgate.net

Table 1: Application of NMR Techniques in Structural Confirmation of Valsartan Degradants

| NMR Technique | Type | Information Provided | Utility in Degradant Analysis |

|---|---|---|---|

| ¹H NMR | 1D | Provides information on the number, environment, and connectivity of protons. | Identifies changes in the proton framework of the parent molecule. |

| ¹³C NMR | 1D | Reveals the chemical environment of each carbon atom in the molecule. | Confirms alterations to the carbon skeleton, such as loss of a carboxyl group. researchgate.net |

| COSY | 2D | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). | Establishes proton-proton connectivity to map out molecular fragments. |

| HSQC/HETCOR | 2D | Correlates protons with their directly attached carbon atoms. | Assigns specific protons to their corresponding carbons in the molecular structure. researchgate.net |

| HMBC | 2D | Shows correlations between protons and carbons that are separated by two or three bonds. | Connects molecular fragments to assemble the final, complete structure of the degradant. |

| VT-NMR | 1D/2D | Analyzes spectra at different temperatures to study dynamic molecular processes. | Confirms the presence of conformational isomers (rotamers) by observing changes in signal averaging at varying temperatures. asianpubs.orgresearchgate.net |

Impurity Profiling in Related Chemical Substances

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). It involves the identification and quantification of all potential impurities, including starting materials, by-products, intermediates, and degradation products, in a drug substance. nih.govresearchgate.net Regulatory agencies mandate rigorous impurity profiling, with strict limits on the levels of acceptable impurities. researchgate.net

For complex molecules like valsartan and its esters, a variety of analytical techniques are employed to create a comprehensive impurity profile. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a standard method for separating and detecting impurities. scielo.br However, for more sensitive detection and structural elucidation, LC coupled with mass spectrometry (LC-MS) is the preferred method, as it provides molecular weight information that is crucial for impurity identification. nih.govscielo.br

Detection and Quantification of this compound as a Potential Impurity

This compound is a deuterated analogue of Valsartan Ethyl Ester. The primary application of such stable isotope-labeled compounds in pharmaceutical analysis is not as an impurity itself, but as an internal standard (IS) for quantitative bioanalysis and impurity determination using mass spectrometry. clearsynth.comtandfonline.com The key advantage of a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte of interest, including its chromatographic retention time and ionization efficiency, but is distinguishable by its higher mass. cerilliant.com

The detection of this compound would typically occur in the context of its use as an internal standard. However, a critical aspect of using deuterated standards is ensuring their isotopic and chemical purity. The unlabeled analogue (Valsartan Ethyl Ester) can be present as a trace impurity within the deuterated standard material, arising from incomplete deuteration during synthesis. tandfonline.com This cross-contamination can interfere with the accurate quantification of the analyte, especially at low concentrations.

Therefore, analytical methods, predominantly LC-MS/MS, must be capable of detecting and quantifying the level of the unlabeled ester within the this compound standard. This is achieved by monitoring the specific mass-to-charge ratio (m/z) for both the deuterated and non-deuterated compounds.

Table 2: Mass Spectrometric Parameters for Monitoring Valsartan Ethyl Ester and its d5-Analogue

| Compound | Molecular Formula | Molecular Weight | Typical Monitored Ion [M+H]⁺ (m/z) | Role in Analysis |

|---|---|---|---|---|

| Valsartan Ethyl Ester | C₂₆H₃₃N₅O₃ | 463.58 | 464.3 | Analyte / Potential impurity in the deuterated standard |

| This compound | C₂₆H₂₈D₅N₅O₃ | 468.61 | 469.3 | Internal Standard for quantification |

Strategies for Monitoring Known and Unknown Impurities using Deuterated Standards

The use of deuterated standards like this compound is a powerful strategy for enhancing the accuracy and precision of impurity monitoring in pharmaceutical substances. These standards are pivotal in quantitative LC-MS methods for overcoming analytical challenges such as matrix effects and variability in instrument response. clearsynth.comcerilliant.com

Monitoring Known Impurities: For known and characterized impurities, a highly accurate quantitative analysis can be developed. This involves synthesizing a deuterated version of the specific impurity to be used as its internal standard. However, when a specific deuterated standard for each impurity is not feasible, a deuterated standard of the main API or a related substance, such as this compound, can be used. It is added at a known concentration to the sample, and the ratio of the impurity's MS signal to the standard's signal is used for quantification. This approach effectively normalizes for variations during sample preparation and analysis, leading to more reliable results. researchgate.net

Table 3: Strategies for Impurity Monitoring with Deuterated Standards

| Type of Impurity | Strategy | Deuterated Standard Used | Advantage |

|---|---|---|---|

| Known Impurity | Quantitative Analysis | Deuterated standard of the specific impurity (ideal) or the API (common). | High accuracy and precision in quantification by correcting for analytical variability. researchgate.net |

| Unknown Impurity | Semi-Quantitative Estimation | Deuterated standard of the API (e.g., this compound). | Allows for the estimation of concentration relative to the API, ensuring levels remain below regulatory thresholds. |

Metabolic Stability and Pathway Investigations in Vitro and Pre Clinical Studies

Application of Valsartan (B143634) Ethyl-d5 Ester as a Probe in In Vitro Metabolic Stability Assays

Valsartan Ethyl-d5 Ester, as a deuterated ester derivative of valsartan, is a useful probe for investigating metabolic stability in various in vitro systems. Its primary metabolic pathway is expected to be the hydrolysis of the ethyl ester to form Valsartan-d5, a reaction predominantly mediated by carboxylesterases. The stability of the ester bond and any subsequent metabolism of the parent compound can be meticulously evaluated using standard assays.

Hepatic microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.comcreative-bioarray.com These assays are a first-line screen to determine the intrinsic clearance of a compound. evotec.com When this compound is incubated with hepatic microsomes in the presence of necessary cofactors like NADPH, its disappearance over time is monitored.

Given that valsartan itself undergoes minimal metabolism, primarily minor hydroxylation by CYP2C9 to the largely inactive 4-hydroxyvalsartan, the focus of microsomal stability assays with this compound would be twofold. researchgate.netnih.gov Firstly, to confirm the limited extent of CYP-mediated metabolism on the core valsartan structure. Secondly, to assess any potential oxidative metabolism of the ethyl-d5 group, although this is generally less likely than hydrolysis. The primary metabolic transformation of the ester is not expected to occur in this system due to the absence of significant carboxylesterase activity in standard microsomal preparations.

Hypothetical Data from a Hepatic Microsomal Stability Assay of this compound:

| Time (minutes) | % Remaining this compound |

|---|---|

| 0 | 100 |

| 5 | 98.5 |

| 15 | 96.2 |

| 30 | 93.1 |

| 60 | 88.4 |

Hepatocytes, being the primary cells of the liver, contain a full complement of both Phase I and Phase II metabolic enzymes and are considered a more complete in vitro model than microsomes. creative-bioarray.comnih.gov Incubating this compound with hepatocytes provides a more comprehensive picture of its metabolic fate. In this system, the primary metabolic event would be the rapid hydrolysis of the ethyl ester by intracellular carboxylesterases to yield Valsartan-d5. Subsequently, the metabolic stability of the resulting Valsartan-d5 can be assessed, which is expected to mirror that of unlabeled valsartan, showing slow conversion to 4-hydroxyvalsartan-d5. researchgate.net

The use of the d5-label allows for unambiguous tracking of the parent compound and its primary metabolite, even in the presence of endogenous cellular components.

As an ester, this compound is a putative substrate for carboxylesterases (CES). nih.govnih.gov In vitro assays using purified or recombinant human carboxylesterases (such as CES1 and CES2) can be employed to determine the kinetics of its hydrolysis. nih.gov Parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined, providing a quantitative measure of the efficiency of its conversion to Valsartan-d5.

Furthermore, this compound can be used to investigate potential drug-drug interactions by assessing its ability to inhibit the carboxylesterase-mediated metabolism of other known substrates. The deuterium (B1214612) labeling itself does not significantly alter the biochemical interactions with the enzyme but provides a distinct mass for analytical detection. medchemexpress.com

Illustrative Enzyme Kinetic Parameters for the Hydrolysis of this compound by Human Carboxylesterases:

| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| hCES1 | 25 | 150 |

| hCES2 | 15 | 250 |

Elucidation of Metabolic Pathways of Related Compounds Using Isotopic Tracers

The incorporation of stable isotopes, such as the five deuterium atoms in this compound, is a powerful technique for elucidating metabolic pathways. clearsynth.com The known mass difference introduced by the label simplifies the identification and quantification of metabolites.

When a biological sample from an in vitro or pre-clinical study involving this compound is analyzed by mass spectrometry, any metabolite derived from this compound will have a mass that is 5 daltons higher than the corresponding metabolite from unlabeled valsartan. This distinct mass shift allows for the confident identification of metabolites, even those present at very low concentrations, by filtering the complex mass spectral data for this specific mass difference. scispace.com For example, the primary metabolite of valsartan is 4-hydroxyvalsartan. researchgate.net When formed from Valsartan-d5 (following the initial hydrolysis of the ester), this metabolite would appear as 4-hydroxyvalsartan-d5, with a corresponding increase in its molecular weight.

This compound and its primary metabolite, Valsartan-d5, can serve as excellent internal standards for the quantitative analysis of unlabeled valsartan and its ester prodrugs in biological samples. medchemexpress.com By adding a known amount of the deuterated compound to the sample, the ratio of the unlabeled to the labeled compound can be measured by mass spectrometry. This allows for precise quantification, as any sample loss during extraction and analysis will affect both the labeled and unlabeled compounds equally, thus canceling out potential errors. This technique is fundamental for accurately determining the rates of metabolic conversion and for pharmacokinetic studies.

Reference Standard Development and Quality Control Applications

Qualification of Valsartan (B143634) Ethyl-d5 Ester as a Certified Reference Material

The qualification of Valsartan Ethyl-d5 Ester as a Certified Reference Material (CRM) is a meticulous process that establishes its chemical purity, identity, and certified property values. This process is fundamental to ensuring the accuracy and reliability of analytical measurements where it is employed as an internal standard. The certification is often conducted under the guidelines of internationally recognized standards such as ISO 17034 and ISO/IEC 17025, which outline the requirements for the competence of reference material producers and testing and calibration laboratories, respectively.

The establishment of purity and the assignment of an accurate assay value are cornerstones of the certification process for this compound. Chemical purity is determined by a combination of analytical techniques to identify and quantify any organic and inorganic impurities.

A critical aspect of purity for a deuterated standard is its isotopic purity , also known as isotopic enrichment. This is typically determined using mass spectrometry to confirm the degree of deuterium (B1214612) incorporation and to identify the presence of any un-deuterated or partially deuterated species.

The assay of the reference material, which defines the mass fraction of the certified substance, is determined using a mass balance approach. This involves the comprehensive assessment of all impurities and subtracting them from 100%. The components of this assessment generally include:

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is employed to separate and quantify structurally related organic impurities.

Water Content: Karl Fischer titration is the standard method for determining the water content.

Residual Solvents: Gas Chromatography (GC) with headspace analysis is used to quantify any volatile organic solvents remaining from the synthesis process.

Inorganic Impurities: Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) may be used to determine the content of inorganic impurities.

The assigned assay value is the result of synthesizing the data from these orthogonal analytical methods.

Table 1: Illustrative Purity and Assay Data for a Batch of this compound CRM

| Parameter | Method | Result |

| Chromatographic Purity | HPLC-UV | 99.8% |

| Isotopic Purity | LC-MS | 99.5% (d5) |

| Water Content | Karl Fischer | 0.1% |

| Residual Solvents | GC-HS | <0.05% |

| Inorganic Impurities | ICP-MS | <0.01% |

| Assigned Assay | Mass Balance | 99.2% |

Note: The data in this table is illustrative and represents typical values for a high-quality certified reference material.

Traceability of the certified value is a key requirement for a CRM. It ensures that the measurement is linked to a national or international standard through an unbroken chain of comparisons. For chemical reference materials, traceability is often established to the International System of Units (SI), specifically the mole or kilogram. This is achieved through the use of calibrated instruments and validated methods.

Uncertainty of the purity determination (from chromatographic and other purity analyses).

Uncertainty of the measurement of water content, residual solvents, and inorganic impurities.

Uncertainties associated with the calibration of analytical balances and other measuring equipment.

The combined uncertainty is then typically expanded to provide a level of confidence (e.g., 95%), resulting in the expanded uncertainty reported on the certificate of analysis.

Analytical Methods for Purity and Identity Verification of Reference Standards

A suite of analytical methods is employed to verify the purity and confirm the identity of this compound reference standards. These methods are chosen for their specificity, accuracy, and precision.

Identity Verification:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the molecular structure and the positions of deuterium labeling.

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that are characteristic of the molecule, further verifying its identity and isotopic distribution.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a fingerprint for identification.

Purity Verification:

High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, capable of separating the main compound from its impurities. Stability-indicating HPLC methods are specifically developed and validated to separate the active ingredient from any potential degradation products.

Gas Chromatography (GC): Used primarily for the analysis of residual solvents.

Table 2: Analytical Techniques for Identity and Purity Verification

| Technique | Purpose | Typical Observations |

| ¹H NMR | Structural Confirmation | Confirms the absence of protons at the deuterated positions and the overall proton environment. |

| Mass Spectrometry | Identity and Isotopic Purity | Confirms the molecular weight of the deuterated compound and the distribution of isotopologues. |

| IR Spectroscopy | Functional Group Identification | Provides a characteristic spectrum that can be compared to a reference. |

| HPLC | Purity and Impurity Profiling | Determines the area percentage of the main peak relative to any impurity peaks. |

Long-Term Storage and Stability Monitoring of Reference Standards

To ensure the integrity of the certified value over time, this compound reference standards are subjected to a continuous stability monitoring program.

Long-Term Storage: Based on the chemical properties of the compound, appropriate storage conditions are determined. For this compound, this typically involves storage at controlled low temperatures (e.g., 2-8 °C or -20 °C) and protection from light and moisture to minimize degradation.

Stability Monitoring: A formal stability protocol is established, outlining the testing schedule, analytical methods to be used, and acceptance criteria. Batches of the reference material are stored under the recommended long-term conditions as well as accelerated conditions (e.g., higher temperature and humidity) to predict the stability over its shelf life.

At specified time points, samples are withdrawn and re-analyzed using the validated stability-indicating HPLC method to assess for any degradation. The purity and assay are determined and compared against the initial values.

Table 3: Example Long-Term Stability Study Schedule and Parameters

| Time Point | Storage Condition | Tests to be Performed |

| Initial | 2-8 °C | Appearance, Purity by HPLC, Water Content |

| 6 Months | 2-8 °C | Appearance, Purity by HPLC |

| 12 Months | 2-8 °C | Appearance, Purity by HPLC, Water Content |

| 24 Months | 2-8 °C | Appearance, Purity by HPLC |

| 36 Months | 2-8 °C | Appearance, Purity by HPLC, Water Content |

The data from these stability studies are used to establish the re-test date or expiry date for the certified reference material, ensuring that it remains suitable for its intended use throughout its certified lifetime.

Future Research Directions and Analytical Innovations

Emerging Analytical Techniques for Deuterated Compounds

The analysis of deuterated compounds is benefiting significantly from innovations in analytical instrumentation. congruencemarketinsights.com These advancements aim to improve the resolution, sensitivity, and reproducibility of measurements, particularly within complex biological or environmental matrices. congruencemarketinsights.com

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of deuterated compounds. rsc.org Recent advancements in HRMS instrumentation, including Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap-based mass spectrometers, offer significant benefits for pharmaceutical analysis. mdpi.com These technologies provide ultra-high resolving power and mass accuracy, which are critical for distinguishing between isotopologues and separating isobaric interferences in complex samples. mdpi.comnih.gov The ability to achieve mass precision lower than 1 ppm allows for reliable molecular formula assignments for compounds and their fragments. mdpi.com

The coupling of HRMS with advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UPLC) and Size-Exclusion Chromatography (SEC) further enhances its capabilities. nih.govacs.org This combination allows for better separation of complex peptide or metabolite mixtures before they enter the mass spectrometer, leading to sharper peaks and reduced back-exchange of deuterium (B1214612). nih.govacs.org For instance, Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) leverages these capabilities to study protein structure, dynamics, and interactions with high precision. acs.orgacs.org

Table 1: Advantages of Modern HRMS in the Analysis of Deuterated Compounds

| Feature | Advantage | Relevance to Valsartan (B143634) Ethyl-d5 Ester Analysis |

| Ultra-High Resolving Power | Enables separation of isobaric molecules and provides access to fine isotopic structures. mdpi.com | Accurately distinguishes the d5-labeled ester from its unlabeled counterparts and potential metabolites in complex biological fluids. |

| High Mass Accuracy | Allows for confident molecular formula assignment with precision often below 1 ppm. mdpi.com | Confirms the identity and structural integrity of Valsartan Ethyl-d5 Ester and its metabolites. |

| Increased Scanning Speed | Facilitates better compatibility with fast chromatographic separations like UPLC. sfu.ca | Improves throughput for pharmacokinetic and metabolic studies involving numerous samples. |

| Enhanced Sensitivity | Enables the detection and quantification of trace amounts of compounds. sfu.ca | Allows for precise measurement of low concentrations of this compound in bioanalytical or environmental samples. |

| Diverse Fragmentation Modes | Provides detailed structural information for compound characterization. mdpi.com | Helps in the structural elucidation of unknown metabolites of valsartan by analyzing fragmentation patterns. |

Potential for this compound in Novel Research Areas

The application of stable isotope-labeled compounds like this compound is expanding beyond their traditional role as internal standards in bioanalysis. They are increasingly used as tracers to provide a dynamic understanding of metabolic processes and environmental pathways. eurisotop.com

Isotopic labeling is a crucial technique for gaining detailed insights into the behavior of drugs within biological systems. musechem.com this compound can be employed as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of valsartan in greater detail. musechem.com Unlike standard pharmacokinetic studies that only measure concentrations, tracer studies can reveal the activities of metabolic pathways and provide a dynamic map of the drug's transformation and movement. eurisotop.com

The incorporation of deuterium can also introduce a kinetic isotope effect, which can be exploited to elucidate reaction mechanisms. symeres.com By comparing the metabolic fate of deuterated and non-deuterated valsartan, researchers can identify the specific sites of metabolic attack and the enzymes involved in its biotransformation. This provides a richer understanding of the drug's metabolism, helping to identify potential drug interactions and sources of inter-individual variability. symeres.com

Pharmaceuticals can enter the environment through patient use and disposal, raising concerns about their potential impact on aquatic ecosystems. fda.gov Valsartan has been shown to potentially enter the aquatic environment. fda.gov Stable isotope-labeled compounds are invaluable tools for tracing the environmental fate of chemicals, offering precise insights into their persistence, degradation, and distribution. symeres.com

This compound can be used as a spike-in tracer in environmental samples, such as wastewater, rivers, or soil. Because it is chemically identical to the parent compound but mass-shifted, it allows for highly accurate and precise quantification by isotope dilution mass spectrometry, correcting for any sample loss during extraction and analysis. This enables researchers to build a clear picture of valsartan's environmental concentrations, degradation rates, and the formation of any transformation products, thereby supporting more accurate environmental risk assessments. symeres.com

Challenges and Opportunities in the Synthesis and Characterization of Stable Isotope-Labeled Compounds

The synthesis and verification of stable isotope-labeled compounds are critical processes that involve unique challenges and are benefiting from technological and methodological innovations.

The synthesis of labeled compounds often requires multi-step procedures that can be complex and costly. acs.org A primary challenge is achieving high levels of isotopic enrichment while ensuring the label is placed at a specific, stable position within the molecule. rsc.org Preventing unintended hydrogen/deuterium scrambling during synthesis is crucial for the compound's utility as an analytical standard. acs.org Furthermore, the development of a robust synthetic route often requires specialized starting materials and reagents. symeres.com

In characterization, a combination of HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful strategy to confirm the structural integrity and determine the isotopic purity of deuterated compounds. rsc.org HRMS can calculate the isotopic enrichment, while NMR confirms the position of the deuterium labels. rsc.org Newer techniques like Molecular Rotational Resonance (MRR) spectroscopy are also showing promise for providing a complete description of the isotopic composition in a mixture of isotopomers. acs.org The increasing demand for deuterated compounds in pharmaceutical research and analytical spectroscopy continues to drive innovation, promising more efficient syntheses and more accessible, highly characterized standards in the future. congruencemarketinsights.com

Table 2: Summary of Challenges and Opportunities

| Aspect | Challenges | Opportunities |

| Synthesis | Multi-step, complex procedures; high cost; achieving high isotopic purity; preventing H/D scrambling. acs.orgacs.org | Development of late-stage labeling and isotope exchange methods to reduce steps and cost; improved catalysts. thieme-connect.comresearchgate.net |

| Characterization | Ensuring accurate determination of isotopic enrichment and label position. | Advanced analytical techniques (HRMS, NMR, MRR) for comprehensive structural and purity analysis. rsc.orgacs.org |

| Availability | Access to specialized isotopically labeled starting materials. | Growing market and demand driving innovation and expansion in manufacturing capabilities. congruencemarketinsights.com |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Valsartan Ethyl-d5 Ester, and how do reaction conditions influence isotopic purity?

- Methodological Answer : The synthesis typically involves isotopic labeling during esterification. For example, deuterium incorporation may occur via acid-catalyzed exchange or deuterated reagent use (e.g., D₂O or deuterated ethanol). Reaction conditions such as temperature (e.g., 50–80°C), pH control, and solvent selection (e.g., anhydrous THF) are critical to minimize isotopic dilution and ensure >98% deuterium purity . Continuous flow systems, as demonstrated in valsartan precursor synthesis, can enhance reproducibility by optimizing residence time and minimizing side reactions . Post-synthesis, techniques like NMR (¹H/²H analysis) and LC-MS should confirm isotopic integrity .

Q. What analytical techniques are recommended for characterizing this compound, and how do they address isotopic integrity?

- Methodological Answer :

- HPLC with Correction Factor Methods : Use relative retention times and UV/Vis detection to quantify impurities while accounting for isotopic shifts. For example, a study on valsartan benzyl ester applied correction factors (e.g., 0.89–1.12) to adjust for deuterium-induced chromatographic variations .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ detects isotopic clusters (e.g., M+5 for -d5 labeling) to verify deuterium incorporation.

- NMR Spectroscopy : ²H-NMR or ¹H-NMR with deuterium decoupling distinguishes isotopic positional integrity (e.g., confirming ethyl-d5 vs. methyl-d3 labeling) .

Q. What is the role of this compound in pharmacological research, particularly in metabolic studies?

- Methodological Answer : As a deuterated analog of valsartan’s ethyl ester impurity, it serves as an internal standard in LC-MS/MS assays to quantify parent drug metabolism. For instance, deuterated esters improve signal specificity in hepatic microsome studies by reducing matrix interference. Researchers should validate its stability under assay conditions (e.g., pH 7.4, 37°C) to ensure it does not undergo deuterium loss via exchange reactions during incubation .

Advanced Research Questions

Q. How do secondary deuterium isotope effects influence the stability and reactivity of this compound under various experimental conditions?

- Methodological Answer : Secondary isotope effects (SIEs) arise from altered vibrational modes in deuterated bonds. For ethyl-d5 esters, SIEs reduce reaction rates by ~10–20% in hydrolysis studies compared to non-deuterated analogs, as observed in ethyl acetate pyrolysis . To mitigate this in kinetic assays:

- Control Experiments : Compare degradation rates (e.g., hydrolysis at 40°C) between deuterated and non-deuterated analogs.

- Computational Modeling : Use DFT calculations to predict SIEs on activation energy (ΔΔG‡) for ester bond cleavage .

Q. How can researchers resolve contradictions in pharmacokinetic data involving deuterated valsartan analogs?

- Methodological Answer : Discrepancies often stem from variations in deuterium retention (e.g., in vivo vs. in vitro). A systematic approach includes:

- Isotopic Tracing : Administer both deuterated and non-deuterated forms in crossover studies to track metabolic differences.

- Replication Protocols : Standardize experimental conditions (e.g., dosing intervals, sample collection times) across labs, as highlighted in valsartan-focused replication studies .

- Meta-Analysis : Use mixed-effects models to account for inter-study heterogeneity in bioavailability data .

Q. What strategies optimize the use of this compound in high-throughput screening (HTS) for angiotensin II receptor antagonists?

- Methodological Answer :

- Microplate Design : Include deuterated analogs in each plate as internal controls to normalize batch-to-batch variability.

- Stability Testing : Pre-screen deuterated esters under HTS conditions (e.g., DMSO stock solutions at -20°C) to confirm no isotopic exchange over 72 hours.

- Data Normalization : Apply correction factors for deuterium-related signal suppression in MS-based HTS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.